molecular formula C5H9F3OS B14223199 1-[(Trifluoromethyl)sulfanyl]butan-2-ol CAS No. 825628-49-7

1-[(Trifluoromethyl)sulfanyl]butan-2-ol

Cat. No.: B14223199
CAS No.: 825628-49-7
M. Wt: 174.19 g/mol
InChI Key: UGRQLUKMYPICOT-UHFFFAOYSA-N
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Description

1-[(Trifluoromethyl)sulfanyl]butan-2-ol is a fluorinated secondary alcohol with the molecular formula C₅H₉F₃OS (approximate molecular weight: 174 g/mol). Its structure features a hydroxyl group (-OH) at the C2 position and a trifluoromethylsulfanyl (-SCF₃) group at the C1 position of a butanol backbone. The -SCF₃ group is electron-withdrawing, which may influence the compound’s acidity, solubility, and reactivity.

Properties

CAS No.

825628-49-7

Molecular Formula

C5H9F3OS

Molecular Weight

174.19 g/mol

IUPAC Name

1-(trifluoromethylsulfanyl)butan-2-ol

InChI

InChI=1S/C5H9F3OS/c1-2-4(9)3-10-5(6,7)8/h4,9H,2-3H2,1H3

InChI Key

UGRQLUKMYPICOT-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts to facilitate the formation of the desired product . One common method involves the reaction of butan-2-ol with trifluoromethyl sulfide under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of 1-[(Trifluoromethyl)sulfanyl]butan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and techniques to handle the reactive intermediates and maintain the stability of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1-[(Trifluoromethyl)sulfanyl]butan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form stable interactions with these targets, often leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Non-Fluorinated Alcohols

Compounds like 2-Methyl-3-buten-2-ol (C₅H₁₀O, MW 86.13) and 3-Methyl-2-buten-1-ol (C₅H₁₀O, MW 86.13) share a butanol skeleton but lack fluorine or sulfur substituents . Key differences include:

  • Boiling Points: The non-fluorinated analogs have lower boiling points (98–140°C) compared to fluorinated alcohols due to reduced polarity.
  • Density : Their densities (~0.82–0.84 g/cm³) are lower than fluorinated analogs, which typically exhibit higher densities.
  • Reactivity : The absence of electron-withdrawing groups like -SCF₃ limits their utility in reactions requiring activated hydroxyl groups.

Fluorinated Alcohols

4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol (C₅H₇F₆NO, MW 211.11) is a highly fluorinated alcohol with two -CF₃ groups and an amino (-NH₂) substituent . Key contrasts with the target compound include:

  • Molecular Weight: The amino-fluorinated compound has a higher molecular weight (211.11 vs. ~174 g/mol) due to additional fluorine atoms.
  • Functionality: The amino group enables participation in hydrogen bonding and acid-base reactions, whereas the -SCF₃ group in the target compound may enhance lipophilicity and metabolic stability.
  • Applications: Fluorinated alcohols are often used in pharmaceuticals as bioisosteres, but the amino group in this analog may suit catalytic or coordination chemistry.

Sulfur-Containing Compounds

The thiourea derivative (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-hydroxy-3-methylbutan-2-yl)thiourea (C₁₅H₁₅F₆N₂OS, MW 378.35) shares sulfur and trifluoromethyl groups but differs in backbone structure and functional groups :

  • Synthesis: Prepared via reaction of isothiocyanate with an amino alcohol (66% yield), this suggests that introducing sulfur groups (e.g., -SCF₃) in the target compound may require similar nucleophilic substitution strategies.
  • Physical State : The thiourea derivative is a white powder, indicating that sulfur-containing fluorinated compounds may exhibit solid-state stability.

Highly Fluorinated Compounds

The perfluorinated compound [3,4,4,4-tetrafluoro-2-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3-bis(trifluoromethyl)-1-butenyl]- (CAS 83731-88-8) highlights extreme fluorination, which confers exceptional chemical inertness and thermal stability . In contrast, the target compound’s single -SCF₃ group balances reactivity and stability, making it more versatile for synthetic applications.

Tabular Comparison of Key Properties

Compound Name Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
1-[(Trifluoromethyl)sulfanyl]butan-2-ol (Target) C₅H₉F₃OS ~174 Not reported Not reported -OH, -SCF₃
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 98–99 0.824 -OH, branched alkene
3-Methyl-2-buten-1-ol C₅H₁₀O 86.13 140 0.84 -OH, allylic alcohol
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol C₅H₇F₆NO 211.11 Not reported Not reported -OH, -CF₃, -NH₂
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-hydroxy-3-methylbutan-2-yl)thiourea C₁₅H₁₅F₆N₂OS 378.35 Not reported Not reported -OH, thiourea, -CF₃

Research Findings and Implications

  • Synthetic Methods : The thiourea derivative’s synthesis (66% yield) suggests that introducing -SCF₃ groups may require careful optimization of reaction conditions (e.g., dry THF, stoichiometric control) .
  • Fluorine Effects: Fluorinated alcohols generally exhibit enhanced thermal stability and acidity compared to non-fluorinated analogs. The -SCF₃ group in the target compound may further lower the pKa of the hydroxyl group, facilitating deprotonation in catalytic reactions .

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